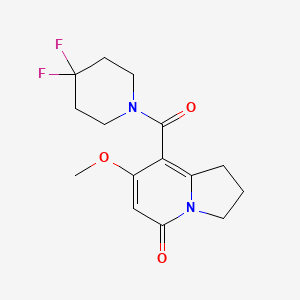

8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one

Description

Properties

IUPAC Name |

8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-2,3-dihydro-1H-indolizin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N2O3/c1-22-11-9-12(20)19-6-2-3-10(19)13(11)14(21)18-7-4-15(16,17)5-8-18/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUPOSMEDRDQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:

Formation of the Piperidine Ring:

Attachment of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using reagents such as acyl chlorides or anhydrides.

Formation of the Indolizinone Core: The indolizinone core is constructed through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.

Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions, using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or other substituents.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists, who may explore its reactivity and potential for further modification.

Biology: In biological research, the compound may be investigated for its interactions with biological molecules and potential effects on cellular processes.

Medicine: The compound’s potential therapeutic applications are of particular interest, with studies exploring its efficacy and safety as a drug candidate.

Industry: The compound may find applications in industrial processes, such as the development of new materials or chemical intermediates.

Mechanism of Action

The mechanism of action of 8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to downstream effects.

Pathways Involved: The compound’s effects may be mediated through various signaling pathways, influencing cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of indolizinone derivatives with diverse substitutions at position 7. Below is a detailed comparison with analogs reported in recent literature:

Table 1: Structural and Functional Comparison of Indolizinone Derivatives

Key Findings from Comparative Analysis

Fluorination Effects: The 4,4-difluoropiperidine substituent in the target compound distinguishes it from non-fluorinated analogs (e.g., thiomorpholine or indoline derivatives).

Methoxy Group Role: The 7-methoxy group is conserved across multiple analogs, suggesting its critical role in maintaining solubility and intermolecular interactions. For example, in cymopolyphenol derivatives, methoxy groups contribute to hydrogen-bonding networks essential for stabilizing dimeric or trimeric structures .

Steric and Electronic Modifications: The trifluoromethylpiperidine analog (2034420-97-6) exhibits greater steric hindrance, which may limit binding to shallow enzyme pockets but enhance selectivity for deeper hydrophobic regions.

Biological Activity

The compound 8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 339.35 g/mol. The structure includes a tetrahydroindolizin core substituted with a difluoropiperidine carbonyl group and a methoxy group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉F₂N₃O₂ |

| Molecular Weight | 339.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological pathways. Research indicates that the difluoropiperidine moiety enhances binding affinity to target proteins, potentially modulating various signaling pathways involved in disease processes.

Key Mechanisms:

- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing physiological responses.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- A study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation .

Anti-inflammatory Effects

Research has also suggested anti-inflammatory properties:

- In vitro assays showed that derivatives of this compound reduced the production of pro-inflammatory cytokines in activated macrophages .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar compounds against breast cancer cells. The results indicated a significant reduction in tumor growth when treated with the compound compared to controls. The mechanism was linked to cell cycle arrest and apoptosis induction .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on inflammatory diseases, researchers found that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in animal models. This suggests its potential utility in treating conditions like rheumatoid arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.